O5'-Succinylvitamin B12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

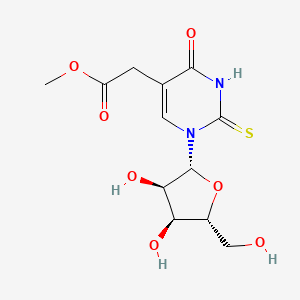

O5’-Succinylvitamin B12 is a derivative of Vitamin B12, also known as cobalamin . It is a complex, essential vitamin that plays a crucial role in red blood cell formation, cell metabolism, nerve function, and the production of DNA . It is available in many formulations to correct vitamin B12 deficiency .

Synthesis Analysis

The total synthesis of Vitamin B12 was accomplished by the collaborating research groups of Robert Burns Woodward at Harvard and Albert Eschenmoser at ETH in 1972 . The synthesis project induced and involved a major change of paradigm in the field of natural product synthesis . The synthesis of Vitamin B12 was a monumental achievement in the annals of organic synthetic chemistry .Molecular Structure Analysis

The molecular formula of O5’-Succinylvitamin B12 is C67 H92 Co N 14 O17 P . The core of the molecule is the corrin structure, a nitrogenous tetradentate ligand system . The chemical structure of Vitamin B12 was determined by x-ray crystal structure analysis in 1956 .Chemical Reactions Analysis

Vitamin B12 serves as a cofactor for adenosylcobalamin-dependent and methylcobalamin-dependent enzymes. It plays a crucial role in biological processes, including DNA synthesis and regulation, nervous system function, red blood cell formation, etc. Enzymatic reactions, such as isomerisation, dehalogenation, and methyl transfer, rely on the formation and cleavage of the Co–C bond .Physical And Chemical Properties Analysis

The molecular weight of O5’-Succinylvitamin B12 is 1455.44 . Vitamin B12 is a water-soluble vitamin that has important physiological function in the human body .Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of O5’-Succinylvitamin B12 research could involve further exploration of its potential uses and benefits, particularly in relation to its role in cell metabolism and DNA production. As a natural, nontoxic, environmentally benign cobalt complex, cobalamin has been successfully utilised in organic synthesis as a catalyst for Co-mediated reactions . This holds promise for environmentally friendly cobalt catalysis .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 'O5'-Succinylvitamin B12' involves the modification of vitamin B12 by attaching a succinyl group to the O5 position of the ribose moiety. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Vitamin B12", "Succinic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve vitamin B12 in methanol and add hydrochloric acid to form the hydrochloride salt of vitamin B12.", "Step 2: Add pyridine to the solution to neutralize the acid and form the pyridine salt of vitamin B12.", "Step 3: Add succinic anhydride to the solution and heat under reflux for several hours to form the succinylated vitamin B12.", "Step 4: Quench the reaction by adding water and adjust the pH to neutral using sodium hydroxide.", "Step 5: Extract the product using diethyl ether and dry over anhydrous sodium sulfate.", "Step 6: Purify the product using column chromatography to obtain 'O5'-Succinylvitamin B12'." ] } | |

Numéro CAS |

55729-45-8 |

Formule moléculaire |

C₆₇H₉₂CoN₁₄O₁₇P |

Poids moléculaire |

1455.44 |

Synonymes |

Co-(cyano-κC)-cobinamide Dihydrogen Phosphate (Ester) Inner Salt, 3’-Ester with [1-[5-O-(3-Carboxy-1-oxopropyl)-α-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-κN3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.